molecular formula C27H32ClN3O4S B2817849 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1216881-05-8

2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2817849
CAS No.: 1216881-05-8
M. Wt: 530.08
InChI Key: XYMXLRYSKSRRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic small molecule characterized by three key structural motifs:

  • Biphenyl-acetamide core: A [1,1'-biphenyl]-4-yl group linked to an acetamide moiety.
  • Piperazine-ethyl linker: A piperazine ring connected via an ethyl chain to the acetamide nitrogen.
  • Hydrochloride salt: Improves aqueous solubility and bioavailability compared to the free base form.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-(4-phenylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S.ClH/c1-34-25-11-13-26(14-12-25)35(32,33)30-19-17-29(18-20-30)16-15-28-27(31)21-22-7-9-24(10-8-22)23-5-3-2-4-6-23;/h2-14H,15-21H2,1H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMXLRYSKSRRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps. One common approach is to start with the biphenyl derivative, which is then functionalized to introduce the piperazine ring and the methoxyphenyl sulfonyl group. The final step involves the acylation of the piperazine derivative with acetic anhydride to form the acetamide, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at alpha1-adrenergic receptors, modulating their activity and influencing physiological processes like smooth muscle contraction . The compound’s structure allows it to bind to these receptors with high affinity, thereby exerting its effects through receptor-mediated signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name / Identifier Core Structure Piperazine Substitution Chain/Linker Functional Groups Evidence ID
Target Compound Biphenyl-acetamide 4-((4-Methoxyphenyl)sulfonyl) Ethyl Hydrochloride salt
2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide (CAS 915702-85-1) Biphenyl-acetamide Unsubstituted piperazine Ethyl Free base
1-(4-(4-Nitrophenyl)piperazin-1-yl)-2-(2,4,5-trichlorophenoxy)ethanone (RN3) Trichlorophenoxy-ethanone 4-Nitrophenyl Ethyl Ketone, nitro, chloro
2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (3) Chloroacetamide 2-Methoxyphenyl Butyl Chloro, methoxy
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Piperidylidene sulfonamide 4-Chlorophenyl sulfonamide Phenylethyl Nitro, chloro
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide Azetidinone-acetamide Phenyl Ethyl Chloro, nitro, ketone

Biphenyl-Acetamide Core Modifications

The biphenyl group in the target compound is retained in CAS 915702-85-1 , but absent in analogs like RN3 (trichlorophenoxy-ethanone) and W-18 (piperidylidene sulfonamide) . The biphenyl moiety likely enhances π-π stacking interactions with hydrophobic receptor pockets, a feature absent in compounds with simpler aryl groups (e.g., RN3’s trichlorophenoxy).

Piperazine Substitution Patterns

  • 4-Methoxyphenyl sulfonyl : Unique to the target compound, this group increases polarity and may influence metabolic stability compared to unsubstituted piperazine (CAS 915702-85-1) .

Chain Length and Functionalization

  • Ethyl linker (Target) : Shorter chain compared to Compound 3’s butyl linker , which may limit conformational flexibility but improve target binding specificity.
  • Hydrochloride salt : Enhances solubility over free-base analogs (e.g., CAS 915702-85-1) .

Sulfonyl vs. Sulfonamide Groups

The target’s sulfonyl-piperazine differs from W-18’s sulfonamide-piperidylidene . Sulfonamides (W-18) are more prone to hydrolysis, whereas sulfonyl groups (target) offer greater stability under physiological conditions.

Implications of Structural Differences

Solubility and Bioavailability: The hydrochloride salt and sulfonyl group in the target compound likely improve aqueous solubility compared to non-ionic analogs (e.g., CAS 915702-85-1) .

Receptor Binding : The biphenyl and methoxyphenyl groups may synergize for dual hydrophobic and polar interactions, contrasting with RN3’s nitro/trichloro motifs, which prioritize electron-deficient interactions .

Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than sulfonamides (W-18) or unsubstituted piperazines (CAS 915702-85-1) .

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Value
Molecular Formula C₂₁H₂₃N₃O₃S·HCl
Molecular Weight 405.95 g/mol
CAS Number 1426047-44-0
Density 1.2 g/cm³
Melting Point Not Available
Boiling Point Approximately 559.6 °C

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, a study involving piperazine derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) cells. The derivatives demonstrated growth inhibition with varying degrees of effectiveness, suggesting that modifications in the molecular structure can enhance anticancer activity .

The mechanism of action for this compound appears to involve the inhibition of specific protein interactions crucial for cancer cell proliferation. In particular, it has been noted that the compound may disrupt the S100A2–p53 protein–protein interaction, which is pivotal in regulating cell growth and apoptosis . Furthermore, the presence of the piperazine moiety is believed to enhance solubility and bioavailability, contributing to its biological efficacy.

In Vitro Studies

In vitro studies have shown that the compound exhibits a dose-dependent inhibition of cell growth in various cancer models. For instance:

Cell Line GI50 (µM) Activity
MCF-714Moderate Inhibition
HT2925Significant Inhibition
A2780>50Low Activity

These findings suggest that while the compound is effective against certain cancer types, its efficacy may vary significantly across different cell lines .

In Vivo Studies

Preliminary in vivo studies have indicated potential antitumor effects when administered in animal models. The compound demonstrated a reduction in tumor size and improved survival rates compared to control groups. However, further studies are required to fully elucidate its pharmacokinetics and long-term effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives, nucleophilic substitution, and amide bond formation. Key steps include:

  • Sulfonylation : Reacting piperazine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .
  • Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the biphenylacetic acid moiety to the piperazine-ethylamine backbone .
  • Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
    Purity assurance : Employ orthogonal analytical methods (HPLC, NMR, mass spectrometry) to confirm structural integrity and quantify impurities (>98% purity recommended for biological studies) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of biphenyl, piperazine, and sulfonyl groups. Aromatic protons (δ 7.2–7.8 ppm) and methoxy singlet (δ ~3.8 ppm) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and isotopic pattern matching the formula C31H32ClN3O4SC_{31}H_{32}ClN_3O_4S.
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonyl S=O) confirm functional groups .

Q. How should researchers design initial biological activity assays?

  • In vitro binding assays : Use radioligand displacement or fluorescence polarization to assess affinity for targets like serotonin/dopamine receptors (common for piperazine-containing compounds) .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and functional activity (e.g., cAMP modulation for GPCR targets) in relevant cell lines (e.g., HEK293T) .
  • Dose-response curves : Test concentrations ranging from 1 nM to 10 µM to determine IC50_{50} or EC50_{50} values .

Q. What physicochemical properties must be characterized for pharmacological studies?

  • Solubility : Measure in aqueous buffers (e.g., PBS) and DMSO using nephelometry or UV-Vis spectroscopy .
  • LogP : Determine via shake-flask method or computational tools (e.g., XLogP3) to predict membrane permeability .
  • Stability : Assess in simulated gastric fluid (pH 1.2) and plasma using HPLC to identify degradation products .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., CYP450-mediated) or blood-brain barrier impermeability .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites and adjust dosing regimens .
  • Species-specific differences : Compare receptor homology (e.g., human vs. murine targets) using computational alignment tools .

Q. What strategies optimize synthetic yield while minimizing side reactions?

  • Temperature control : Conduct sulfonylation at 0–5°C to suppress di-sulfonylation byproducts .
  • Catalyst selection : Use DMAP to accelerate amide bond formation and reduce reaction time .
  • Workup protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted sulfonyl chlorides .

Q. How can computational modeling predict target interactions and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptors (e.g., 5-HT2A_{2A}) and calculate binding energies .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes for >100 ns to assess stability of key interactions (e.g., hydrogen bonds with Asp155 in 5-HT2A_{2A}) .
  • Selectivity screening : Perform inverse virtual screening against off-target databases (e.g., ChEMBL) to prioritize experimental validation .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Knockout/knockdown models : Use CRISPR/Cas9 to delete putative targets in cell lines and assess rescue of phenotype .
  • Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (KD_D, kon_{on}, koff_{off}) .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK activation) .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

  • Core modifications : Synthesize analogs with varied substituents on the biphenyl (e.g., electron-withdrawing groups) or piperazine (e.g., fluorophenyl) moieties .
  • Bioisosteric replacement : Replace the sulfonyl group with carbonyl or phosphonate to assess tolerance .
  • Data analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with activity .

Methodological Considerations for Data Interpretation

Q. How to address batch-to-batch variability in biological assays?

  • Standardize synthesis : Document reaction conditions (e.g., solvent purity, stirring rate) and characterize each batch with NMR/MS .
  • Internal controls : Include reference compounds (e.g., known receptor antagonists) in every assay plate .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across batches .

Q. What preclinical safety assessments are mandatory before in vivo studies?

  • Acute toxicity : Determine LD50_{50} in rodents via OECD Guideline 423 .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay .
  • Cardiotoxicity screening : Assess hERG channel inhibition using patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.